

Application Note: ^{13}C NMR Characterization of Allyl Isopropyl Sulfide

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Compound of Interest

Compound Name: *Allyl isopropyl sulfide*

Cat. No.: B1617874

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Abstract

This application note details the characterization of **allyl isopropyl sulfide** using Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy. **Allyl isopropyl sulfide** is a key organosulfur compound with applications in flavor and fragrance chemistry, as well as in the synthesis of pharmaceutical intermediates. Accurate structural elucidation and purity assessment are critical, and ^{13}C NMR provides a powerful, non-destructive method for this purpose. This document provides the expected ^{13}C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis, intended for researchers, scientists, and professionals in drug development.

Introduction

Allyl isopropyl sulfide ($\text{C}_6\text{H}_{12}\text{S}$) is an organic sulfide containing both an allyl and an isopropyl group attached to a sulfur atom. Its structure presents a unique set of carbon environments that can be unequivocally identified by ^{13}C NMR spectroscopy. This technique is indispensable for verifying the molecular structure, identifying impurities, and quantifying the compound in various matrices. The proton-decoupled ^{13}C NMR spectrum provides a simplified view of the carbon skeleton, with each unique carbon atom typically giving rise to a single resonance. The chemical shift of each resonance is indicative of the local electronic environment of the carbon nucleus.

Predicted ^{13}C NMR Spectral Data

Due to the unavailability of experimentally verified spectral data in publicly accessible databases, the following ^{13}C NMR chemical shifts for **allyl isopropyl sulfide** in deuterated chloroform (CDCl_3) have been predicted using computational methods. These values provide a reliable reference for the identification of the carbon signals.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **Allyl Isopropyl Sulfide**

Carbon Atom	Structure	Predicted Chemical Shift (ppm)	Multiplicity (from DEPT)
C1	$\text{CH}_2(\text{allyl})$	34.5	CH_2
C2	$\text{CH}(\text{allyl})$	134.8	CH
C3	$\text{CH}_2(\text{allyl})$	117.2	CH_2
C4	$\text{CH}(\text{isopropyl})$	36.1	CH
C5, C6	$\text{CH}_3(\text{isopropyl})$	23.0	CH_3

Note: Predicted values can have a deviation from experimental values.

Experimental Protocol

This section outlines a standard protocol for acquiring a quantitative ^{13}C NMR spectrum of **allyl isopropyl sulfide**.

1. Sample Preparation:

- Weigh approximately 10-20 mg of **allyl isopropyl sulfide** into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Parameters:

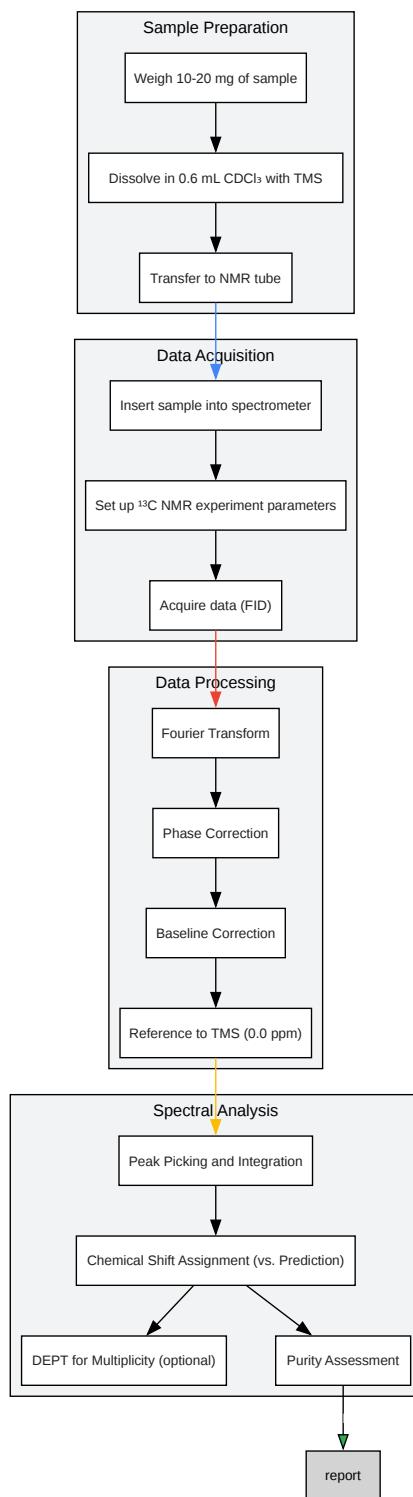
- Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- Nucleus: ^{13}C
- Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K
- Acquisition Parameters:
 - Spectral Width (SW): 0-200 ppm
 - Number of Scans (NS): 128 or more (to achieve adequate signal-to-noise)
 - Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all carbon nuclei for quantitative analysis)
 - Acquisition Time (AQ): ~1-2 seconds
 - Decoupling: Broadband proton decoupling (e.g., garp or waltz16).

3. Data Processing and Analysis:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
- Identify and assign the peaks based on the predicted chemical shifts (Table 1) and, if available, DEPT (Distortionless Enhancement by Polarization Transfer) experiments to confirm the multiplicity of each carbon signal.

Workflow for ^{13}C NMR Analysis of Allyl Isopropyl Sulfide

^{13}C NMR Workflow for Allyl Isopropyl Sulfide Analysis



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Caption: Workflow for the ^{13}C NMR analysis of **allyl isopropyl sulfide**.

Conclusion

^{13}C NMR spectroscopy is a definitive technique for the structural characterization of **allyl isopropyl sulfide**. The predicted chemical shifts provided in this note serve as a valuable reference for spectral assignment. The detailed experimental protocol ensures the acquisition of high-quality, quantitative data, which is crucial for the identity and purity confirmation of this compound in research and industrial settings. When combined with other analytical techniques, ^{13}C NMR provides a comprehensive understanding of the molecular structure and integrity of **allyl isopropyl sulfide**.

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